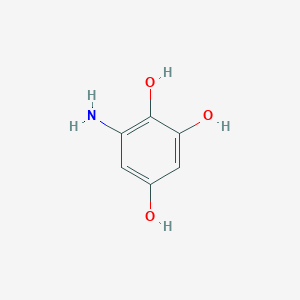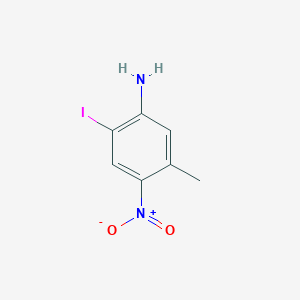
(4-Fluorophenyl)diphenylsulfonium chloride
Descripción general
Descripción
(4-Fluorophenyl)diphenylsulfonium chloride is an organosulfur compound with the molecular formula C18H14ClFS It is a sulfonium salt where the sulfonium ion is bonded to a 4-fluorophenyl group and two phenyl groups, with chloride as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyldiphenylsulfonium chloride typically involves the reaction of diphenyl sulfide with 4-fluorobenzene in the presence of a chlorinating agent. One common method includes the use of sulfur dichloride (SCl2) as the chlorinating agent, which facilitates the formation of the sulfonium salt. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of 4-fluorophenyldiphenylsulfonium chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluorophenyl)diphenylsulfonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonium group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-fluorophenyldiphenylsulfoxide.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the sulfonium salt can yield diphenyl sulfide and 4-fluorobenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: 4-Fluorophenyldiphenylsulfoxide.
Oxidation: 4-Fluorophenyldiphenylsulfone.
Reduction: Diphenyl sulfide and 4-fluorobenzene.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)diphenylsulfonium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonium ylides, which are intermediates in the synthesis of epoxides and cyclopropanes.
Materials Science: The compound is used in the development of photoresists for lithography in semiconductor manufacturing due to its ability to generate reactive intermediates upon exposure to light.
Biological Research: It is studied for its potential use in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 4-fluorophenyldiphenylsulfonium chloride involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can participate in various chemical reactions, including the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates generated.
Comparación Con Compuestos Similares
Diphenylsulfonium chloride: Similar structure but lacks the fluorine atom on the phenyl ring.
4-Methylphenyldiphenylsulfonium chloride: Similar structure with a methyl group instead of a fluorine atom.
4-Chlorophenyldiphenylsulfonium chloride: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness: (4-Fluorophenyl)diphenylsulfonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C18H14ClFS |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-diphenylsulfanium;chloride |
InChI |
InChI=1S/C18H14FS.ClH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1 |
Clave InChI |
DOHFROZTNQCWIR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5-Chloro-6-methoxypyridin-2-yl)[4-(methylsulfanyl)phenyl]methanol](/img/structure/B8351887.png)




![Ethyl 4-[(3-bromopropyl)thio]benzoate](/img/structure/B8351918.png)



